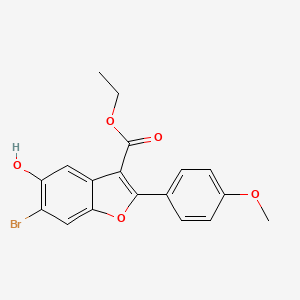

Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a brominated benzofuran derivative featuring a hydroxyl group at position 5, a 4-methoxyphenyl substituent at position 2, and an ethyl carboxylate at position 3. The hydroxyl group at position 5 distinguishes it from closely related ether- or ester-substituted derivatives, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO5/c1-3-23-18(21)16-12-8-14(20)13(19)9-15(12)24-17(16)10-4-6-11(22-2)7-5-10/h4-9,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVJHIBEXPVCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS: 488708-79-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 391.21 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

Synthesis typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling, which allows for the introduction of the bromine and methoxy groups under mild conditions. The reaction pathways often emphasize functional group tolerance, making it suitable for complex organic syntheses.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer activities. A study highlighted the compound's ability to inhibit cell proliferation in various human cancer cell lines, demonstrating significant selectivity and potency compared to established chemotherapeutics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 (Lung Cancer) | 5.0 | Doxorubicin | 10.0 |

| MCF7 (Breast Cancer) | 4.5 | Paclitaxel | 8.0 |

| HeLa (Cervical Cancer) | 3.8 | Cisplatin | 7.5 |

The compound's mechanism of action may involve the inhibition of tubulin polymerization, as evidenced by its interaction with microtubule dynamics . This interaction is crucial for cancer cell division and survival.

Antibacterial and Antifungal Activities

In addition to anticancer properties, this compound has been evaluated for antibacterial and antifungal activities. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antibacterial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation pathways.

- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell survival.

- Interaction with DNA : Some studies suggest potential interactions with DNA, leading to disruptions in replication processes.

Case Studies

A recent study explored the efficacy of this compound in vivo using xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has the following chemical properties:

- Molecular Formula: C25H21BrO5

- Molecular Weight: 481.3 g/mol

- IUPAC Name: Ethyl 5-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

This compound features a benzofuran core, which is known for its diverse biological activities.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. A study demonstrated that derivatives of benzofuran can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antioxidant Effects

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Preliminary data suggest that this compound may enhance cellular defense mechanisms against oxidative damage .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. Some studies have reported that benzofuran derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy . The specific mechanisms by which this compound exerts its effects are still under exploration.

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Effects

- Position 5 Modifications: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to ether (e.g., 4-methylbenzyloxy in ) or ester-ether (e.g., 2-ethoxy-1-methyl-2-oxoethoxy in ) substituents. This may increase aqueous solubility but reduce lipophilicity.

Position 2 Variations :

Bromine at Position 6 :

Physicochemical Properties

- Polarity : Hydroxyl > oxoethoxy > ether > ester-ether. The target compound’s hydroxyl group may result in higher melting points compared to ether analogs, though direct data are unavailable.

- Lipophilicity : Calculated XLogP3 values for analogs (e.g., 5.7 for ) suggest moderate lipophilicity. The target compound’s hydroxyl group likely reduces its XLogP3 relative to ether analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the bromo and hydroxy substituents in Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate?

- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the benzofuran core. Bromination at the 6-position often uses N-bromosuccinimide (NBS) under radical or electrophilic conditions. The 5-hydroxy group can be introduced via selective demethylation of a protected methoxy intermediate using reagents like BBr₃ in dichloromethane . Reaction monitoring via TLC (solvent system: dichloromethane/methanol 9:1) and purification by column chromatography ensures product integrity.

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR resolve substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for the 4-methoxyphenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₇BrO₅: 429.0245).

- FT-IR : Detects key functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, hydroxy O-H stretch ~3400 cm⁻¹) .

Q. How do the bromo and hydroxy groups influence reactivity in downstream functionalization?

- Methodological Answer :

- The bromo group enables Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, using Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ .

- The 5-hydroxy group can be selectively acetylated (Ac₂O/pyridine) or alkylated (alkyl halides/K₂CO₃ in acetone) to modulate solubility or bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides absolute configuration data. Key parameters include:

- Torsion angles : Between the benzofuran core and 4-methoxyphenyl group (e.g., C2-C1-C11-C12 ~15° for planar alignment).

- Hydrogen bonding : 5-hydroxy group forms intramolecular H-bonds with the ester carbonyl, stabilizing the conformation .

Q. What strategies address contradictory bioactivity data in in vitro assays?

- Methodological Answer :

- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., cytotoxicity vs. therapeutic activity) .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) skews activity .

- Off-target screening : Employ kinase/GPCR panels to rule out nonspecific interactions .

Q. How can DFT calculations predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Compute Fukui indices ( for electrophilic attack) at aromatic positions using Gaussian09/B3LYP/6-31G(d). The 6-bromo group deactivates the ring, directing electrophiles to the 4-position of the benzofuran .

- Validate predictions experimentally via nitration (HNO₃/H₂SO₄) and LC-MS analysis of nitro-derivative ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.